molecular formula C22H28N2O8S3 B5162505 4-{2-METHYL-5-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}MORPHOLINE

4-{2-METHYL-5-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}MORPHOLINE

Cat. No.: B5162505
M. Wt: 544.7 g/mol
InChI Key: AWRSLZPIQQLXMQ-UHFFFAOYSA-N
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Description

4-{2-METHYL-5-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}MORPHOLINE is a complex organic compound featuring multiple sulfonyl and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-METHYL-5-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}MORPHOLINE typically involves multi-step organic reactions. One common approach is the coupling of 2-methyl-5-(morpholine-4-sulfonyl)phenylamine with 4-methyl-3-(morpholine-4-sulfonyl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-{2-METHYL-5-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}MORPHOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of sulfonamide or sulfonate derivatives .

Scientific Research Applications

4-{2-METHYL-5-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}MORPHOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-METHYL-5-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}MORPHOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonyl groups may play a crucial role in the binding process, enhancing the compound’s affinity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(morpholine-4-sulfonyl)phenylamine
  • 4-Methyl-3-(morpholine-4-sulfonyl)benzenesulfonyl chloride
  • Morpholine derivatives

Uniqueness

4-{2-METHYL-5-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}MORPHOLINE is unique due to its multiple sulfonyl and morpholine groups, which confer distinct chemical and biological properties. This compound’s structure allows for versatile chemical modifications and interactions with various molecular targets, making it valuable in research and industrial applications .

Properties

IUPAC Name

4-[2-methyl-5-(4-methyl-3-morpholin-4-ylsulfonylphenyl)sulfonylphenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O8S3/c1-17-3-5-19(15-21(17)34(27,28)23-7-11-31-12-8-23)33(25,26)20-6-4-18(2)22(16-20)35(29,30)24-9-13-32-14-10-24/h3-6,15-16H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRSLZPIQQLXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCOCC3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O8S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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